molecular formula C21H20FN3O4 B4520660 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide

Cat. No.: B4520660
M. Wt: 397.4 g/mol
InChI Key: ICNGZPOJOATODA-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a dimethoxyphenyl group, and a fluorobenzyl acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester to form the pyridazinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Fluorobenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with a fluorobenzyl acetamide derivative under appropriate conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and pyridazinone ring are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis HCl (6M), reflux3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-2-carboxylic acid + 3-fluorobenzylamineProtonation of the amide carbonyl enhances electrophilicity, leading to cleavage.
Basic Hydrolysis NaOH (2M), 80°CPyridazinone carboxylate salt + 3-fluorobenzylamineNucleophilic hydroxide attack at the carbonyl carbon.

Nucleophilic Substitution at the Fluorine Site

The 3-fluorobenzyl group may participate in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield
NaOMe/MeOHReflux, 12 hrs3-methoxybenzyl derivative~45%
NH₃ (aq.)100°C, sealed tube3-aminobenzyl derivative30–35%

Note: Steric hindrance from the dimethoxyphenyl group reduces reaction rates compared to simpler fluorinated analogs.

Oxidation and Reduction

The pyridazinone core exhibits redox activity:

Reaction Reagents Outcome
Oxidation KMnO₄/H₂SO₄Cleavage of the pyridazinone ring to form dicarboxylic acid derivatives.
Reduction NaBH₄/NiCl₂Partial saturation of the pyridazinone ring (experimental yields <20% due to competing side reactions) .

Demethylation of Dimethoxy Groups

Reagent Conditions Product
BBr₃CH₂Cl₂, −78°C → RTCatechol derivative (free -OH groups)

Amide Bond Modification

Reagent Product
LiAlH₄Corresponding amine (N-(3-fluorobenzyl)ethylenediamine)
SOCl₂Acid chloride intermediate (for further derivatization)

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • C-F Bond Cleavage : Generates a benzyl radical, leading to dimerization or hydrogen abstraction products.

  • Pyridazinone Ring Rearrangement : Forms isoindole derivatives in trace amounts (≤5%).

Experimental Challenges

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.

  • Steric Hindrance : Bulkier substituents reduce accessibility to reactive sites, necessitating harsh conditions.

  • Byproduct Formation : Competing reactions at multiple functional groups complicate purification .

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide
  • **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorobenzyl)acetamide
  • **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbenzyl)acetamide

Uniqueness

The uniqueness of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide is a pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that pyridazine derivatives often interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Specifically, studies have shown that compounds similar to this compound can inhibit key inflammatory mediators such as TNF-α and IL-6 in microglial cells .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has demonstrated significant inhibition of lipopolysaccharide (LPS)-induced TNF-α release in microglial cells, indicating potential use in treating neuroinflammatory conditions .
  • Neuroprotective Properties :
    • It has been reported that related pyridazine derivatives exhibit neuroprotective effects by modulating signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway .
  • Antiviral Activity :
    • Some studies on pyridazine derivatives have explored their antiviral properties against viruses like Hepatitis A Virus (HAV), showcasing their potential in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α release
NeuroprotectionModulation of neurotrophic signaling
AntiviralActivity against HAV

In Vivo Studies

In vivo studies have shown that pyridazine derivatives can significantly reduce inflammation in animal models. For instance, a study demonstrated that treatment with a similar compound resulted in over 90% reduction in parasite burdens in murine models infected with Toxoplasma gondii . This highlights the compound's potential therapeutic applications beyond just anti-inflammatory effects.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-28-18-8-6-15(11-19(18)29-2)17-7-9-21(27)25(24-17)13-20(26)23-12-14-4-3-5-16(22)10-14/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNGZPOJOATODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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